2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride is a chemical compound with the molecular formula C7H10Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and an ethanol moiety, making it a versatile molecule for various chemical reactions and applications .
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit enzymes like loxl2 . These enzymes play a crucial role in various biological processes, including cellular growth and differentiation.
Mode of Action
Based on its structural similarity to other known inhibitors, it might interact with its target enzyme, potentially altering its function and leading to changes in the cellular processes controlled by the enzyme .
Biochemical Pathways
If it acts as an inhibitor to enzymes like loxl2, it could potentially affect pathways related to cellular growth, differentiation, and other related processes .
Result of Action
If it acts as an inhibitor to certain enzymes, it could potentially lead to changes in the cellular processes controlled by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride typically involves the reaction of 3-chloropyridine with ethylene oxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloropyridine
- 2-Amino-2-(2-chloropyridin-3-yl)ethanol hydrochloride
- 4-Acetyl-2-chloropyridine
Uniqueness
2-Amino-2-(3-chloropyridin-4-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique balance of chemical stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
2-amino-2-(3-chloropyridin-4-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O.ClH/c8-6-3-10-2-1-5(6)7(9)4-11;/h1-3,7,11H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYWDYBEECGIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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